molecular formula C10H9N3O B1618113 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 38767-52-1

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B1618113
CAS No.: 38767-52-1
M. Wt: 187.2 g/mol
InChI Key: SHNDPSJIDKDKLY-UHFFFAOYSA-N
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Description

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a chemical compound with the molecular formula C10H9N3O . It is related to another compound, 2-(bromomethyl)-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-5-one, which has a bromomethyl group attached .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system containing an imidazole ring and a quinazoline ring . The InChI code for this compound is 1S/C11H10BrN3O/c12-5-7-6-15-10 (13-7)8-3-1-2-4-9 (8)14-11 (15)16/h1-4,7H,5-6H2, (H,14,16) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is known that related compounds can act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.201 g/mol . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available .

Scientific Research Applications

Synthesis and Evaluation

  • Synthesis Techniques : Quinazolin-4(3H)-ones, including 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one, have been synthesized through a novel reductive reaction using a low-valent titanium reagent. This synthesis method highlights an efficient approach to produce these compounds, which are valuable in various pharmaceutical applications (Shi et al., 2005).

  • Pharmacological Properties : this compound derivatives have been investigated for their potential as alpha1-adrenoceptor antagonists. These compounds showed high affinity for alpha1-adrenoceptors, making them significant in the study of cardiovascular drugs (Chern et al., 1998).

Chemical Reactions and Properties

  • Cyclization Reactions : N-(4-quinazolyl)-α-amino carboxylic acids have been used to obtain 2,3-Dihydroimidazo[1,2-c]quinazolin-2-one derivatives through cyclization reactions. This research provides insight into the chemical behavior and potential reactions involving this compound (Mazur et al., 1976).

  • Reactivity with Isocyanates : Studies have shown that reactions of o-aminonitriles with isocyanates can yield 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)one. This research explores the reactivity of this compound under different conditions, contributing to a deeper understanding of its chemical properties (Papadopoulos, 1980).

Applications in Medical Research

  • Antihypertensive Agents : The compound has been studied as a potential antihypertensive agent. This application is significant in the field of cardiovascular research, exploring new therapeutic options for hypertension (Chern et al., 1993).

  • Antimicrobial Activity : Certain derivatives, including benzimidazo[1,2-c]quinazolin-5-yl derivatives, have shown antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Kuarm et al., 2011).

Future Directions

The future directions for research on 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one and related compounds could involve further exploration of their potential as ligands for the µ-opioid receptor . Additionally, their potential as HDAC inhibitors could be explored further for potential applications in cancer treatment .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are Phosphatidylinositol 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . These enzymes play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . By inhibiting these enzymes, the compound disrupts their respective signaling pathways, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of PI3Ks affects the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth . On the other hand, HDAC inhibition leads to multiple epigenetic modifications, affecting gene expression and cellular homeostasis .

Pharmacokinetics

Its potent antiproliferative activities against certain cancer cells suggest that it may have favorable bioavailability .

Result of Action

The dual inhibition of PI3Ks and HDACs by this compound can lead to potent antiproliferative effects, particularly against certain types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the compound’s activity

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDPSJIDKDKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419591
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38767-52-1
Record name Imidazo[1, 2,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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